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Compound of Interest

Compound Name: 5MPN

Cat. No.: B11934678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl

nitrate (5MPN), a first-in-class inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-

bisphosphatase 4 (PFKFB4). PFKFB4 is a critical regulatory enzyme in glucose metabolism,

and its upregulation is a hallmark of various human cancers, making it a prime target for

therapeutic intervention.[1][2][3][4] 5MPN has demonstrated significant potential due to its high

selectivity for PFKFB4, offering a valuable tool for both research and the development of novel

anti-neoplastic agents.[1][5]

Mechanism of Action
5MPN functions as a selective antagonist of PFKFB4's kinase activity.[1] Structural and

enzymatic analyses have revealed that 5MPN acts as a competitive inhibitor with respect to the

enzyme's substrate, fructose-6-phosphate (F6P).[6][7] By binding to the F6P site, 5MPN
effectively blocks the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric

activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolytic

pathway.[1][6] This inhibition leads to a reduction in glycolytic flux and suppressed proliferation

in cancer cells that are highly dependent on glycolysis for energy and anabolic support.[1][3]

Quantitative Selectivity Profile
The selectivity of 5MPN is a key attribute that distinguishes it as a valuable chemical probe and

potential therapeutic agent. The following tables summarize the quantitative data regarding its
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inhibitory activity.

Table 1: Inhibitory Activity of 5MPN against PFKFB4

Target Inhibition Constant (Ki) Notes

PFKFB4 8.6 ± 1.9 µmol/L
Competitive inhibitor at the

F6P binding site.[6]

Table 2: Selectivity of 5MPN against Other Kinases

Kinase Target Concentration % Inhibition Notes

PFK-1 10 µM No inhibition

PFK-1 is the

downstream enzyme

activated by the

product of PFKFB4.[1]

[6]

PFKFB3 10 µM No inhibition

PFKFB3 is a closely

related isozyme that

also synthesizes

F2,6BP.[1][6][7]

Kinome Panel 10 µM No inhibition

A panel of 97 different

protein kinases was

screened,

demonstrating the

high specificity of

5MPN for PFKFB4

over other protein

kinases

(KINOMEscan data).

[1][6]

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key experiments used to characterize the selectivity of 5MPN.

1. In Vitro PFKFB4 Kinase Inhibition Assay

This assay directly measures the enzymatic activity of PFKFB4 in the presence of an inhibitor.

Objective: To determine the inhibitory potency (IC50 or Ki) of 5MPN on recombinant

PFKFB4.

Materials:

Purified, recombinant human PFKFB4 enzyme.

5MPN (dissolved in DMSO).

Substrate: Fructose-6-phosphate (F6P).

Co-factor: ATP.

Kinase assay buffer.

Coupling enzymes (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate

dehydrogenase) and NADH for a spectrophotometric assay.

96-well or 384-well microplate.

Plate reader capable of measuring absorbance at 340 nm.

Procedure:

Prepare a reaction mixture containing the kinase buffer, coupling enzymes, NADH, ATP,

and a fixed concentration of recombinant PFKFB4 in each well of the microplate.

Add varying concentrations of 5MPN (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) to the

wells.[6]
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To determine the mode of inhibition, perform the assay with varying concentrations of the

substrate, F6P (e.g., 0 - 2000 µmol/L).[5][6]

Initiate the enzymatic reaction by adding F6P to all wells.

Monitor the decrease in NADH absorbance at 340 nm over time. The rate of this decrease

is proportional to the PFKFB4 kinase activity.

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Generate Michaelis-Menten and Lineweaver-Burk plots to determine the inhibition

constant (Ki) and the competitive nature of the inhibition.[6]

2. Kinase Selectivity Profiling (KINOMEscan™)

This is a high-throughput method to assess the specificity of a compound against a large panel

of kinases.

Objective: To evaluate the selectivity of 5MPN across the human kinome.

General Principle: The KINOMEscan approach typically involves measuring the ability of a

test compound to compete with an immobilized, active-site directed ligand for binding to a

panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified

by qPCR.

Procedure:

5MPN is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases

(e.g., 97 kinases).[1][6]

The results are reported as the percentage of the kinase that is inhibited by 5MPN
compared to a control (DMSO).

A lack of significant inhibition across the panel, as observed for 5MPN, indicates high

selectivity for its intended target.[1][6]

3. Cellular Fructose-2,6-Bisphosphate (F2,6BP) Measurement
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This cell-based assay confirms the on-target effect of the inhibitor within a biological system.

Objective: To measure the effect of 5MPN on intracellular levels of F2,6BP.

Materials:

Cancer cell line known to express PFKFB4 (e.g., H460 human lung adenocarcinoma

cells).[1][3]

Cell culture medium and reagents.

5MPN.

Reagents for cell lysis and F2,6BP quantification (typically a PFK-1 activation-based

colorimetric or fluorometric assay).

Procedure:

Culture H460 cells to a desired confluency.

Treat the cells with increasing concentrations of 5MPN (e.g., 5, 10, 20, 30 µM) or DMSO

for a specified time (e.g., 24 hours).[1][3]

Harvest and lyse the cells to release intracellular contents.

Quantify the F2,6BP concentration in the cell lysates using a standard assay that

measures the activation of PFK-1 by the F2,6BP present in the sample.

Normalize the F2,6BP levels to the total protein concentration in each lysate.

A dose-dependent decrease in F2,6BP levels confirms that 5MPN is effectively inhibiting

PFKFB4 in a cellular context.[1][3]

Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and processes related to 5MPN's function

and evaluation.
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Caption: PFKFB4's role in activating glycolysis and its inhibition by 5MPN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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